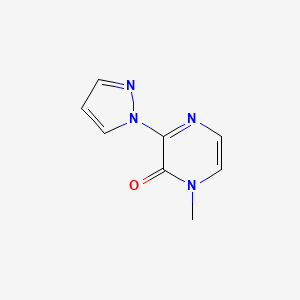
1-Methyl-3-pyrazol-1-ylpyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-pyrazol-1-ylpyrazin-2-one, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a heterocyclic compound that contains two pyrazine rings and a methyl group attached to one of the nitrogen atoms.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one is not fully understood. However, it is believed to exert its inhibitory activity by binding to the active site of enzymes and preventing their catalytic activity. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
1-Methyl-3-pyrazol-1-ylpyrazin-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has also been shown to inhibit the activity of xanthine oxidase, which is involved in the production of uric acid. This suggests that 1-Methyl-3-pyrazol-1-ylpyrazin-2-one may have potential applications in the treatment of gout.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-3-pyrazol-1-ylpyrazin-2-one has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one is also relatively inexpensive compared to other compounds with similar properties. However, 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has some limitations for use in lab experiments. It is insoluble in water and has low solubility in organic solvents. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Methyl-3-pyrazol-1-ylpyrazin-2-one. One area of research is the development of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential anticancer properties of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one. It has been shown to exhibit cytotoxic activity against several cancer cell lines, and further studies are needed to determine its potential as a cancer treatment. Additionally, the mechanism of action of 1-Methyl-3-pyrazol-1-ylpyrazin-2-one needs to be further elucidated to fully understand its inhibitory activity against enzymes.
Métodos De Síntesis
1-Methyl-3-pyrazol-1-ylpyrazin-2-one can be synthesized through a multi-step process starting from 2,3-dichloropyrazine. The first step involves the reaction of 2,3-dichloropyrazine with sodium methoxide to form 2-methoxypyrazine. This is then reacted with hydrazine hydrate to form 2-hydrazinopyrazine. The final step involves the reaction of 2-hydrazinopyrazine with methyl isocyanate to form 1-Methyl-3-pyrazol-1-ylpyrazin-2-one.
Aplicaciones Científicas De Investigación
1-Methyl-3-pyrazol-1-ylpyrazin-2-one has been studied for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against several enzymes, including xanthine oxidase, tyrosinase, and monoamine oxidase. 1-Methyl-3-pyrazol-1-ylpyrazin-2-one has also been studied for its potential anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
IUPAC Name |
1-methyl-3-pyrazol-1-ylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-11-6-4-9-7(8(11)13)12-5-2-3-10-12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAKLZUNZKPAPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(1H-pyrazol-1-yl)-1,2-dihydropyrazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2764066.png)

![4-((4-chlorophenyl)thio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2764073.png)
![N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2764075.png)




![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2764082.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2764085.png)
![4-[(2,2,2-Trifluoroethyl)amino]pyrrolidin-3-ol](/img/structure/B2764087.png)

![N-(2-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2764089.png)